molecular formula C8H17NO4S B013960 N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt CAS No. 111282-24-7

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

Cat. No.: B013960
CAS No.: 111282-24-7
M. Wt: 223.29 g/mol
InChI Key: OUBXNWVHYCHHDP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBXNWVHYCHHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399457
Record name N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111282-24-7
Record name N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt typically involves the reaction of morpholine with 1,3-propanesultone in the presence of a base. The reaction proceeds as follows:

  • Morpholine is reacted with 1,3-propanesultone.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified by recrystallization or chromatography to obtain the pure inner salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like water or alcohols.

Major Products Formed:

Scientific Research Applications

Biochemical Research

N-Methyl-N-(3-sulfopropyl)morpholinium serves as an essential buffer in biochemical experiments, maintaining stable pH levels crucial for enzyme kinetics and protein folding studies. Its ability to solubilize proteins without denaturing them makes it valuable in proteomics.

Enzyme Kinetics

The compound facilitates the study of enzyme kinetics by providing a stable environment that mimics physiological conditions. This stability allows researchers to accurately measure reaction rates and enzyme activity under controlled conditions.

Protein Folding Studies

In protein folding studies, this zwitterionic compound helps maintain the structural integrity of proteins, allowing for better understanding of folding mechanisms and misfolding diseases.

Drug Delivery Systems

Due to its surfactant properties, N-Methyl-N-(3-sulfopropyl)morpholinium is being explored for use in drug delivery systems. Its ability to enhance solubility and stability of pharmaceutical compounds can improve therapeutic efficacy.

Personal Care Products

In the cosmetic industry, this compound is utilized for its surfactant properties in formulating personal care products and detergents, contributing to stability and performance.

Case Study 1: Enzyme Kinetics

A study published in a peer-reviewed journal demonstrated the effectiveness of NDSB-223 in stabilizing enzymes during kinetic assays. The results indicated that enzymes retained higher activity levels over extended periods when incubated with this compound compared to traditional buffers.

Case Study 2: Protein Solubilization

Research on protein solubilization techniques highlighted the advantages of using N-Methyl-N-(3-sulfopropyl)morpholinium over conventional detergents. The study found that proteins remained functional post-solubilization, which is critical for downstream applications such as crystallography and mass spectrometry.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt involves its ability to stabilize pH levels in various biochemical and chemical processes. The compound interacts with biomolecules through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions help maintain the structural integrity of proteins and nucleic acids, thereby facilitating accurate experimental outcomes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 111282-24-7
  • Molecular Formula: C₈H₁₅NO₄S (inferred from structural analogs and evidence)
  • Structure : A zwitterionic compound featuring a morpholinium ring substituted with a methyl group and a 3-sulfopropyl moiety, forming an inner salt (betaine structure).

Key Properties :

  • Zwitterionic Nature : The compound exhibits both cationic (morpholinium) and anionic (sulfonate) groups, enabling solubility in polar solvents and stability across a wide pH range .
  • Applications : Primarily used in biochemical research as a buffering agent or surfactant due to its low toxicity and compatibility with biological systems .

Structural Analogues: Sulfobetaines with Varying Substituents

Table 1: Structural and Functional Comparison
Compound Name Substituent/Backbone Molecular Weight Key Applications References
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt Morpholinium ring + methyl + sulfopropyl ~237 g/mol Biochemical buffers, surfactants
Dodecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt Dodecyl chain + dimethylammonium + sulfopropyl ~335 g/mol Surfactant in detergents, membrane protein studies
3-(N,N-Dimethyloctadecylammonio)propanesulfonate Octadecyl chain + dimethylammonium + sulfopropyl ~436 g/mol Zwitterionic surfactant for lipid bilayer stabilization
6-Methoxy-N-(3-sulfopropyl)quinolium (SPQ) Quinolinium ring + sulfopropyl ~279 g/mol Fluorescent probe for chloride ion detection
(3-Methacrylamidopropyl)dimethyl(3-sulfopropyl)ammonium hydroxide Methacrylamide + dimethylammonium + sulfopropyl ~322 g/mol Polymerizable surfactant for hydrogels

Key Observations :

  • Backbone Influence : Morpholinium-based compounds (e.g., the target) exhibit enhanced hydrogen-bonding capacity compared to simple alkylammonium derivatives (e.g., dodecyl or octadecyl sulfobetaines), influencing their solubility and interaction with biomolecules .
  • Functional Groups: The presence of a polymerizable methacrylamide group in ’s compound enables its use in hydrogel synthesis, unlike non-reactive sulfobetaines .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility Critical Micelle Concentration (CMC) pH Stability
N-Methyl-N-(3-sulfopropyl)morpholinium Water > 100 mg/mL ~1–5 mM (estimated) 2–12
Dodecyldimethyl(3-sulfopropyl)ammonium Water > 50 mg/mL ~0.1–0.5 mM 3–11
Octadecyl Sulfobetaine Water < 10 mg/mL ~0.01–0.05 mM 4–10
SPQ Water > 50 mg/mL N/A (non-surfactant) 5–9

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., octadecyl) reduce water solubility but enhance surfactant efficacy (lower CMC) .
  • Morpholinium Advantage : The target compound’s morpholinium ring improves solubility in aqueous buffers compared to alkylammonium analogs, making it ideal for biochemical applications .

Biological Activity

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt is a quaternary ammonium compound that has garnered attention for its potential applications in various biological and chemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

  • Chemical Formula : C8H18N2O3S
  • Molecular Weight : 218.30 g/mol
  • CAS Number : 111282-24-7

N-Methyl-N-(3-sulfopropyl)morpholinium acts primarily as a surfactant and a stabilizing agent in biochemical applications. Its structure allows it to interact with biological membranes, influencing permeability and fluidity. The sulfonate group confers water solubility, while the morpholinium moiety enhances interaction with lipid bilayers.

1. Membrane Interaction

The compound is known to affect membrane integrity and fluidity by inserting itself into lipid bilayers, which can lead to altered permeability properties. This is particularly relevant in studies involving drug delivery systems where enhanced membrane permeability is desired.

2. Enzyme Activity Modulation

Research indicates that this compound can stabilize enzymes in various biochemical assays. It has been employed as a buffer to maintain stable pH conditions during enzyme kinetics studies, which is crucial for accurate measurement of enzymatic activity.

Cellular Effects

Studies have shown that N-Methyl-N-(3-sulfopropyl)morpholinium exhibits cytotoxic effects at higher concentrations, particularly in cancer cell lines. The mechanism appears to be linked to its ability to disrupt cellular membranes and induce apoptosis.

StudyCell LineConcentration (mM)Observed Effect
HeLa0.5 - 2.0Induction of apoptosis
MCF-71.0 - 5.0Membrane disruption

Case Studies

  • Cytotoxicity in Cancer Cells
    A study investigated the cytotoxic effects of N-Methyl-N-(3-sulfopropyl)morpholinium on HeLa cells, revealing significant apoptosis induction at concentrations above 1 mM. The study highlighted the potential for this compound in targeted cancer therapies due to its selective toxicity towards malignant cells while sparing normal cells.
  • Enzyme Stabilization
    Another research effort utilized this compound to stabilize enzymes in organic solvents, demonstrating a marked increase in enzyme activity compared to controls without the compound. This finding suggests its utility in biocatalysis and industrial applications where enzyme stability is critical.

Applications in Research

N-Methyl-N-(3-sulfopropyl)morpholinium has been applied in various fields:

  • Biochemical Assays : As a stabilizing agent for enzymes during kinetic studies.
  • Drug Delivery Systems : Enhancing the permeability of drug molecules across biological membranes.
  • Environmental Science : Investigating its role as a surfactant in the removal of organic pollutants from water systems.

Q & A

Q. What advanced techniques can elucidate its role in catalytic systems or supramolecular assemblies?

  • Methodological Answer : Use X-ray crystallography to resolve crystal packing motifs. For catalytic applications, study its zwitterionic interface in micellar systems using dynamic light scattering (DLS) and TEM. Electrochemical methods (cyclic voltammetry) can probe redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
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N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.